molecular formula C14H22N2O4 B12358947 (1S,2R)-2-aminocyclohex-3-ene-1-carboxylic acid;(1R,2S)-2-aminocyclohex-3-ene-1-carboxylic acid

(1S,2R)-2-aminocyclohex-3-ene-1-carboxylic acid;(1R,2S)-2-aminocyclohex-3-ene-1-carboxylic acid

Cat. No.: B12358947
M. Wt: 282.34 g/mol
InChI Key: JALIPLGNQATQMJ-JUKSSJACSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CIS-2-AMINO-CYCLOHEX-3-ENECARBOXYLIC ACID HYDROCHLORIDE typically involves the cyclization of appropriate precursors under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of amino acids and cyclohexene derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar routes as those used in laboratory settings. The process would include stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

CIS-2-AMINO-CYCLOHEX-3-ENECARBOXYLIC ACID HYDROCHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens and alkylating agents. The conditions for these reactions can vary but generally involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

CIS-2-AMINO-CYCLOHEX-3-ENECARBOXYLIC ACID HYDROCHLORIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CIS-2-AMINO-CYCLOHEX-3-ENECARBOXYLIC ACID HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CIS-2-AMINO-CYCLOHEX-3-ENECARBOXYLIC ACID HYDROCHLORIDE is unique due to its specific structural configuration and the presence of both amino and carboxylic acid functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C14H22N2O4

Molecular Weight

282.34 g/mol

IUPAC Name

(1S,2R)-2-aminocyclohex-3-ene-1-carboxylic acid;(1R,2S)-2-aminocyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/2C7H11NO2/c2*8-6-4-2-1-3-5(6)7(9)10/h2*2,4-6H,1,3,8H2,(H,9,10)/t2*5-,6+/m10/s1

InChI Key

JALIPLGNQATQMJ-JUKSSJACSA-N

Isomeric SMILES

C1C[C@H]([C@H](C=C1)N)C(=O)O.C1C[C@@H]([C@@H](C=C1)N)C(=O)O

Canonical SMILES

C1CC(C(C=C1)N)C(=O)O.C1CC(C(C=C1)N)C(=O)O

Origin of Product

United States

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